Dioctylmercury
Description
Structure
2D Structure
Properties
CAS No. |
32701-55-6 |
|---|---|
Molecular Formula |
C16H34Hg |
Molecular Weight |
427.03 g/mol |
IUPAC Name |
dioctylmercury |
InChI |
InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChI Key |
RJHFNIIFHBNGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Hg]CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Dioctylmercury
Direct Alkylation Reactions with Mercury(II) Salts
Direct alkylation of mercury(II) salts is a common and straightforward approach for the synthesis of organomercury compounds. This method involves the use of various organometallic reagents that act as alkylating agents, transferring an octyl group to the mercury center. The general reaction involves the displacement of halide or other leaving groups from the mercury salt.
Alkylation using Grignard Reagents
The reaction between a mercury(II) halide and a Grignard reagent (RMgX) is a well-established method for preparing dialkylmercury compounds. google.com Grignard reagents, formed by reacting an organic halide with magnesium metal, are potent nucleophiles. ebsco.comlibretexts.orgsigmaaldrich.com In the synthesis of dioctylmercury, octylmagnesium halide (e.g., octylmagnesium bromide) would be reacted with a mercury(II) salt, such as mercuric chloride (HgCl₂).
General Reaction Scheme:
C₈H₁₇Br + Mg → C₈H₁₇MgBr
2 C₈H₁₇MgBr + HgCl₂ → (C₈H₁₇)₂Hg + 2 MgBrCl
This method's effectiveness stems from the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic mercury center. libretexts.org
Alkylation using Organolithium Compounds
Organolithium reagents are highly reactive organometallic compounds that serve as powerful alkylating agents in organic synthesis. masterorganicchemistry.comwikipedia.org Their use in the synthesis of this compound involves a transmetalation reaction where the lithium-carbon bond is exchanged for a mercury-carbon bond. wikipedia.org Octyllithium, prepared from the reaction of an octyl halide with lithium metal, can react with a mercury(II) salt to form this compound. masterorganicchemistry.comguidechem.com
The reaction is typically rapid, even at low temperatures, due to the high reactivity of the organolithium reagent. wikipedia.orgorganicchemistrydata.org The stoichiometry involves two equivalents of octyllithium for every one equivalent of the mercury(II) halide to ensure complete dialkylation.
General Reaction Scheme:
C₈H₁₇Cl + 2 Li → C₈H₁₇Li + LiCl
2 C₈H₁₇Li + HgCl₂ → (C₈H₁₇)₂Hg + 2 LiCl
The polar nature of the C-Li bond makes the carbon atom strongly nucleophilic, facilitating the attack on the mercury(II) salt. wikipedia.org This method is particularly useful for generating a variety of organometallic compounds. organicchemistrydata.org
Alkylation with Other Organometallic Reagents (e.g., Organoaluminum)
Beyond Grignard and organolithium reagents, other organometallic compounds can be employed for the synthesis of dialkylmercury compounds. A notable example involves the use of organoboranes. A patented process describes the reaction of a trialkylborane with a mercury salt of an organic acid in an aqueous medium to produce dialkylmercury compounds. google.com
Specifically, this compound can be obtained by reacting trioctylborane with mercuric acetate (B1210297). google.com The reaction is conducted at an elevated temperature (50 °C) to facilitate the transfer of the octyl groups from boron to mercury. Another patent describes reacting mercuric octanoate (B1194180) with an organometallic compound to yield this compound. google.com Organoaluminum reagents are also potent alkylating agents, known for their high Lewis acidity and utility in various organic transformations, suggesting their potential applicability in such syntheses. parisdescartes.frsigmaaldrich.com
Table 1: Synthesis of this compound via Organoborane Alkylation
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Trioctylborane, Mercuric Acetate | 50 °C, Aqueous Medium | This compound | Not specified | google.com |
| Mercuric octanoate, Organometallic reagent | Heated for two hours | This compound | High Yield | google.com |
Mercuration Reactions and their Adaptations for Long-Chain Alkyls
Mercuration reactions involve the direct addition of a mercury species to an organic substrate. While often associated with aromatic compounds or unsaturated systems, adaptations of these methods can be considered for the synthesis of long-chain alkylmercury compounds, which could then be converted to this compound.
Electrophilic Alkyl Mercuration
Direct electrophilic mercuration of an alkane is generally not a facile or common reaction. However, electrophilic substitution by mercury(II) salts is a well-known process for aromatic compounds. thieme-connect.de For aliphatic systems, the reaction of alkyl halides with metallic mercury is a possibility, but it is typically only efficient for highly reactive halides like iodomethane. thieme-connect.de The direct electrophilic attack on a C-H bond of an alkane like octane (B31449) by a mercury(II) salt is not a standard synthetic route due to the low reactivity of alkanes.
Oxymercuration of Alkynes and Alkenes Precursors
Oxymercuration is an electrophilic addition reaction that transforms an alkene or alkyne into an organomercury compound. wikipedia.org When an alkene, such as 1-octene, is treated with a mercury(II) salt like mercuric acetate in the presence of a nucleophilic solvent (e.g., water or an alcohol), addition occurs across the double bond. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a three-membered "mercurinium ion" intermediate, which prevents carbocation rearrangements. masterorganicchemistry.comlibretexts.org
The reaction follows Markovnikov's rule, where the nucleophile (e.g., -OH from water) adds to the more substituted carbon, and the mercury group (-HgOAc) adds to the less substituted carbon. wikipedia.orglibretexts.org
Reaction Scheme for Oxymercuration of 1-Octene: C₆H₁₃CH=CH₂ + Hg(OAc)₂ + H₂O → C₆H₁₃CH(OH)CH₂HgOAc + HOAc
The resulting product is a β-hydroxyalkylmercury acetate. To obtain this compound from this intermediate, a subsequent reaction known as "symmetrization" would be required. Symmetrization converts an organomercuric salt (RHgX) into a diorganomercury compound (R₂Hg). This process can be induced by various reagents. While the most common pathway following oxymercuration is reductive demercuration with sodium borohydride (B1222165) to yield an alcohol, wikipedia.orgambeed.com adapting the process by isolating the organomercury intermediate and subjecting it to symmetrization provides a potential, albeit multi-step, route to this compound.
Reaction Mechanisms and Chemical Transformations of Dioctylmercury
Reactivity of Carbon-Mercury Bonds in Dioctylmercury
The chemistry of this compound is dominated by reactions that involve the cleavage of the two C-Hg bonds. These bonds can be broken through various mechanisms, including interactions with electrophiles, nucleophiles (often in conjunction with electrophilic assistance), and through radical pathways.
Direct nucleophilic substitution at the mercury center in dialkylmercury compounds, analogous to Sₙ1 or Sₙ2 reactions at a saturated carbon, is not a common pathway. wikipedia.orgorganic-chemistry.org The electrophilicity of the mercury atom is generally insufficient for direct attack by a nucleophile without assistance. However, ligand exchange processes can occur, which can be formally considered a type of nucleophilic substitution. These reactions often proceed with the assistance of an electrophile or are better described as part of a transmetalation sequence.
In a broader sense, a nucleophile can displace an octyl group, but this typically happens under conditions that favor other mechanisms, such as electrophilic cleavage where the "nucleophile" is the counter-ion of the attacking electrophile.
A primary reaction pathway for this compound involves the electrophilic cleavage of one or both carbon-mercury bonds. Due to the low ionic character of the C-Hg bond, these compounds are stable in water and to alcohols but will react with stronger electrophiles like mineral acids. msu.edu
The general reaction can be represented as: (C₈H₁₇)₂Hg + E-Nu → C₈H₁₇-Hg-Nu + C₈H₁₇-E
Table 1: General Reactivity of Organometallic Compounds
| Compound Type | General Formula | C-Metal Bond Ionic Character (Approx.) | Reactivity with H₂O, Alcohols | Reactivity with Mineral Acids |
|---|---|---|---|---|
| Alkyllithium | R-Li | ~30% | High | Very High |
| Grignard Reagent | R-MgX | ~20% | High | Very High |
| Dialkylzinc | R₂Zn | Reduced | Low | High |
| Dialkylmercury | R₂Hg | <10% | Inert | Reactive |
This table illustrates the general reactivity trends of common organometallic compounds. msu.edu
The carbon-mercury bond in this compound is sufficiently weak to undergo homolytic cleavage upon heating or photolysis, generating an octyl radical and a mercury-centered radical. libretexts.org
(C₈H₁₇)₂Hg --(hν or Δ)--> C₈H₁₇• + •HgC₈H₁₇
These carbon-centered radicals can then participate in typical radical chain reactions, such as hydrogen atom abstraction, addition to multiple bonds, or combination with molecular oxygen. libretexts.orgmugberiagangadharmahavidyalaya.ac.innumberanalytics.com Another method for generating radicals from organomercury compounds involves an initial reaction with a hydride source like sodium borohydride (B1222165) (NaBH₄) to form a mercury hydride intermediate, which then produces a carbon-centered radical. libretexts.org While effective, the use of organomercury compounds as radical initiators is limited by toxicity concerns. libretexts.org
Transmetalation Reactions Involving this compound as a Reagent
Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.org this compound can serve as an effective reagent for this purpose, transferring an octyl group to a different metal center. This process is often irreversible, driven by the electronegativity differences between the metals and the formation of thermodynamically stable products, such as elemental mercury or insoluble mercury salts. wikipedia.org
The general form of the reaction is: (C₈H₁₇)₂Hg + M-X → C₈H₁₇-M-X + C₈H₁₇-Hg-X
This compound can be used to synthesize a variety of other organometallic compounds that may be difficult to prepare by other methods. Organomercurials are often used because they are kinetically inert compared to organolithium or Grignard reagents, allowing for better functional group tolerance. wikipedia.org For instance, diarylmercurials have been used to synthesize organolanthanide and organopalladium complexes. wikipedia.orgrsc.org By analogy, this compound can be expected to react similarly to form new organometallic species with metals from both the main group and transition series. wikipedia.orgnsf.gov
Table 2: Illustrative Transmetalation Reactions Using Organomercurials
| Organomercurial Reagent | Metal Reactant | Product | Reference |
|---|---|---|---|
| Diarylmercurials (e.g., HgPh₂) | Lanthanides (Ln) | Lanthanide Organometallic Complexes | wikipedia.org |
| Diarylmercurials (e.g., HgPh₂) | Uranium (U) | Organouranium Complexes | wikipedia.org |
| Diphenylmercury (B1670734) | Palladium Complex | Phenyl-Palladium Complex | rsc.org |
| Di-isobutenylmercury | Palladium Complex | Isobutenyl-Palladium Complex | rsc.org |
This table provides examples of how organomercurials are used to form other organometallic species through transmetalation.
This compound itself is not typically employed as a catalyst but rather as a stoichiometric reagent to generate catalytically active species in situ. wikipedia.org The transmetalation reaction is a critical step in many catalytic cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. fiveable.menumberanalytics.com In these cycles, an organometallic reagent transfers its organic group to a transition metal center (commonly palladium). numberanalytics.comnih.gov
While modern cross-coupling reactions rarely use organomercurials due to their toxicity, the principle remains. This compound can be used to prepare a specific organometallic complex (e.g., an organopalladium or organonickel species) via transmetalation. This newly formed complex can then act as a key intermediate in a catalytic cycle for forming new carbon-carbon or carbon-heteroatom bonds. The organometallic species generated from this compound enters the catalytic cycle, undergoes further reactions like reductive elimination to form the final product, and the metal center is regenerated to continue the cycle. numberanalytics.com
Thermal and Photochemical Decomposition Pathways
Mechanisms of Thermal Instability
The thermal stability of dialkylmercury compounds is a critical aspect of their chemistry, and they are generally known to be thermally labile. researchgate.netresearchgate.net The decomposition of these compounds typically proceeds through a free-radical mechanism initiated by the homolytic cleavage of the carbon-mercury (C-Hg) bond. For this compound, this initial step would involve the breaking of one of the C-Hg bonds to produce an octyl radical and an octylmercury radical.
(C₈H₁₇)₂Hg → C₈H₁₇• + •HgC₈H₁₇
The resulting octylmercury radical can undergo further decomposition to yield another octyl radical and elemental mercury.
•HgC₈H₁₇ → C₈H₁₇• + Hg⁰
The thermal decomposition of organometallic compounds can be complex, and in some cases, may not exclusively follow a free-radical pathway. For instance, the thermal decomposition of some diazirines can yield carbene and diazo intermediates. rsc.org While not directly analogous, this highlights that multiple decomposition pathways can exist for thermally sensitive compounds.
Table 1: General Thermal Decomposition Characteristics of Dialkylmercury Compounds
| Characteristic | Description | Relevance to this compound |
|---|---|---|
| Initiation Step | Homolytic cleavage of the C-Hg bond. | Expected to be the primary initiation step. |
| Intermediates | Alkyl radicals, alkylmercury radicals. | Octyl and octylmercury radicals are anticipated. |
| Primary Products | Alkanes, alkenes, elemental mercury. | Octane (B31449), octene, and elemental mercury are expected products. |
| Influencing Factors | Temperature, presence of radical scavengers. | Decomposition rate will be temperature-dependent. |
This table presents generalized information for dialkylmercury compounds due to the lack of specific data for this compound in the searched literature.
Complexation Studies of this compound
Ligand Binding and Coordination Chemistry
As a neutral molecule with a linear C-Hg-C geometry, this compound is a weak Lewis acid. The mercury atom can act as an electron-pair acceptor, interacting with Lewis bases (ligands) to form coordination complexes. libretexts.orgmu-varna.bg Ligands are atoms, ions, or molecules that donate a pair of electrons to a central metal atom to form a coordinate covalent bond. nih.govresearchgate.net
The coordination chemistry of mercury(II) is extensive, often involving the formation of complexes with various coordination numbers and geometries. rsc.orglibretexts.org However, the bulky octyl groups in this compound are expected to sterically hinder the approach of ligands to the mercury center, making it a weaker Lewis acid compared to inorganic mercury salts like mercury(II) halides. nih.gov
Despite this, this compound can react with strong Lewis acids or bases. For instance, reactions with metal halides, which are themselves Lewis acids, can lead to ligand exchange or the formation of more complex structures. nih.govunacademy.com The interaction of organometallic compounds with Lewis acids can significantly alter their reactivity, as seen in Lewis acid-catalyzed reactions like the Diels-Alder reaction. mdpi.comwikipedia.org
Formation of Adducts and Coordination Polymers
An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. mu-varna.bg this compound can form adducts with various Lewis acids and bases. The formation of such adducts is a fundamental aspect of Lewis acid-base chemistry. libretexts.orguni-due.de For example, the reaction of ammonia (B1221849) with boron trifluoride forms the adduct F₃B-NH₃. mu-varna.bg While specific studies on this compound adducts were not prominent in the search results, it is conceivable that it could form adducts with strong electron-accepting species. The synthesis of adducts can sometimes be used as a purification method. rsc.org
Coordination polymers are extended structures in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. thermofisher.com These materials have applications in areas such as catalysis and drug delivery. iupac.orgnih.gov The formation of coordination polymers relies on the ability of a metal center to bind to multiple ligands and for the ligands to bridge between metal centers. mdpi.com Given the weak Lewis acidity and steric bulk of this compound, its ability to form stable, extended coordination polymers is likely limited compared to smaller, more reactive mercury species. However, the principles of coordination chemistry suggest that with appropriate, sterically unhindered, and strongly donating multitopic ligands, the formation of oligomeric or polymeric structures involving this compound units might be possible.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | (C₈H₁₇)₂Hg |
| Octyl radical | C₈H₁₇• |
| Octylmercury radical | •HgC₈H₁₇ |
| Hexadecane | C₁₆H₃₄ |
| Octane | C₈H₁₈ |
| Octene | C₈H₁₆ |
| Ethane (B1197151) | C₂H₆ |
| Dioctyl phthalate | C₂₄H₃₈O₄ |
| Dimercury(I) cation | Hg₂²⁺ |
| Mercury(II) ion | Hg²⁺ |
| Boron trifluoride | BF₃ |
| Ammonia | NH₃ |
Environmental Biogeochemistry and Transformation Pathways of Organomercurials in Aquatic and Terrestrial Systems
Environmental Speciation and Cycling of Organomercury Compounds
The environmental behavior of organomercury compounds, a class to which dioctylmercury belongs, is governed by a series of complex abiotic and biotic processes. These processes dictate their speciation, transport, and ultimate fate in aquatic and terrestrial ecosystems. psu.edumdpi.com The structure of the organic ligand attached to the mercury atom significantly influences the compound's physical and chemical properties, such as solubility, volatility, and reactivity, which in turn affect its environmental cycling.
Abiotic Transformation Processes in Environmental Matrices
Abiotic transformations are chemical and physical processes that occur without the direct involvement of microorganisms. nih.gov For organometallic compounds like this compound, these can include photodegradation, reactions with other chemical species, and redox transformations.
Photodegradation Mechanisms in Surface Waters
Photodegradation involves the breakdown of chemical compounds by light energy. nih.gov In surface waters, organic pollutants can be degraded through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water. studysmarter.co.ukresearchgate.net The specific wavelengths of light required and the resulting degradation products are unique to the chemical structure of the compound. Currently, there are no specific studies detailing the photodegradation mechanisms or rates for this compound.
Chemical Degradation via Sulfide (B99878) Interactions
Sulfide is abundant in anoxic aquatic sediments and can react with mercury compounds. rochester.edu For some organomercury compounds, such as dimethylmercury (B1214916), interactions with dissolved sulfide and iron sulfides (mackinawite) have been shown to be a potential degradation pathway, leading to the formation of monomethylmercury. ysi.com The reactivity and products of such interactions are contingent on the specific organomercury compound. Research specifically investigating the chemical degradation of this compound via sulfide interactions is not presently available.
Redox Reactions and Transformations in Aquatic Media
Redox (oxidation-reduction) reactions are fundamental to the biogeochemical cycling of elements in aquatic environments and can influence the transformation of pollutants. ivami.comresearchgate.netkit.edu These reactions involve the transfer of electrons and can alter the chemical form and toxicity of metals. frontiersin.org The redox potential of the environment (e.g., oxic or anoxic conditions) plays a critical role in determining which reactions will occur. nih.gov There is no specific information in the scientific literature concerning the redox reactions and transformations of this compound in aquatic media.
Biotic Transformation Processes by Microorganisms
Microorganisms play a crucial role in the transformation and degradation of many environmental contaminants, including organometallic compounds. This process, known as biotransformation, can lead to either detoxification or the formation of more toxic byproducts.
Reductive Demethylation Pathways (mer Operon and Non-mer Mediated)
A well-studied mechanism for microbial resistance to mercury involves the mer operon. This set of genes codes for enzymes that can break the carbon-mercury bond in organomercurials (a process called organomercurial lyase, catalyzed by the MerB protein) and reduce ionic mercury (Hg(II)) to the less toxic elemental mercury (Hg(0)) (catalyzed by mercuric reductase, MerA). mdpi.com This pathway has been extensively studied for methylmercury (B97897). While the mer operon can degrade various organomercurials, specific studies on its activity towards this compound are absent from the literature. Other non-mer-mediated microbial pathways for organomercurial degradation also exist, but these have not been characterized for this compound.
Oxidative Demethylation Pathways
The term "demethylation" applies to methylmercury. For this compound, the analogous process is oxidative dealkylation , which involves the cleavage of the carbon-mercury bond in its two octyl chains. General pathways for the degradation of organomercurials can be biotic or abiotic. Abiotic degradation can occur through photolysis (breakdown by light) dtic.mildiva-portal.org. For some organomercurials, free halogens in the environment are known to induce dealkylation ifpenergiesnouvelles.fr. However, specific studies detailing the oxidative dealkylation pathways, reaction rates, or byproducts for this compound could not be located. Research on other dialkylmercury compounds, primarily dimethylmercury, indicates that they can undergo photochemical decomposition in water diva-portal.org. The long alkyl chains in this compound likely influence its susceptibility to oxidative cleavage, but without experimental data, this remains speculative.
Microbial Metabolism and Biotransformation Kinetics
Microbial activity is a primary driver in the transformation of mercury compounds in the environment up.pt. The key mechanism for biotic degradation of organomercurials is regulated by the mer operon, specifically the merB gene which codes for the enzyme organomercurial lyase core.ac.uknih.gov. This enzyme cleaves the carbon-mercury bond, breaking down the organic mercury compound core.ac.uknih.gov.
While this is a known pathway for many organomercurials, no studies were found that specifically investigated the microbial metabolism of this compound or determined its biotransformation kinetics. The rate of microbial degradation is highly dependent on the specific structure of the organomercurial. It has been noted that long-chain alkyl mercury derivatives undergo metabolic degradation, but the specifics of this process are not well-documented epa.gov. The large size and lipophilicity of the octyl groups in this compound may pose challenges for microbial enzymatic action, potentially leading to slower degradation rates compared to short-chain compounds like dimethylmercury, but this has not been experimentally verified.
Sorption and Desorption Dynamics in Sediments and Soils
The sorption (binding) and desorption (release) of a chemical in soils and sediments determine its mobility and bioavailability. This behavior is often quantified using the organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd). For large, non-polar (hydrophobic) organic molecules like this compound, sorption to soil organic matter is expected to be a dominant process mdpi.com. This would likely limit its mobility in soil and sediment.
Despite this general principle, no experimental or estimated values for the Kd or Koc of this compound were found in the literature. Without these data, it is impossible to create a quantitative assessment or data table of its sorption and desorption dynamics. Studies on other forms of mercury show that sorption is strongly influenced by organic matter content and, in some cases, clay minerals nih.govcopernicus.orgresearchgate.net. It is also known that some dialkylmercury compounds are not as strongly bound to environmental matrices as other forms of mercury and can be extracted with organic solvents, suggesting that sorption may be reversible to some extent epa.gov.
Transport and Distribution Mechanisms in Environmental Compartments
Volatilization and Atmospheric Transport
Volatilization from soil or water surfaces into the atmosphere is a potential transport pathway for some mercury compounds. Dialkylmercury compounds, in general, are noted to have high vapor pressures, which suggests a potential for volatilization rsc.org. Once in the atmosphere, mercury can be transported over long distances epa.gov.
However, specific data on the vapor pressure of this compound or its rate of volatilization from environmental surfaces are not available. The high molecular weight of this compound compared to, for example, dimethylmercury, would likely result in a lower vapor pressure and thus less significant volatilization, but this cannot be confirmed without physicochemical data.
Aqueous Transport and Dissolved Organic Matter Interactions
For organic compounds, transport in aquatic systems is heavily influenced by water solubility and interactions with dissolved organic matter (DOM) usgs.gov. Highly hydrophobic compounds tend to have low water solubility and associate strongly with DOM. This association can either facilitate transport by keeping the compound in the water column or hinder it by binding it to particulate matter that settles out.
Specific research on the aqueous transport of this compound and its interactions with DOM is absent from the scientific literature. Given its presumed high hydrophobicity, this compound would be expected to have very low water solubility and a strong affinity for binding with the organic carbon in DOM. This interaction would be a critical factor in its fate and transport in any aquatic environment, but no studies have quantified this relationship.
Sediment-Water Interfacial Transport
The transport of organomercury compounds across the sediment-water interface is a critical process influencing their bioavailability and distribution in aquatic ecosystems. navy.mil Sediments can act as both sinks and sources of mercury compounds. oecd.org Processes such as diffusion, bioturbation (the mixing of sediment by organisms), and resuspension events driven by currents or storms can facilitate the release of these compounds from the sediment into the overlying water column. navy.milnih.gov
For well-studied compounds like methylmercury, research has shown that the flux from sediment to water can be a significant source to the water column, particularly in contaminated areas. navy.mil The partitioning of these compounds between the solid sediment phase and the dissolved porewater phase, described by the partition coefficient (Kd), is a key factor controlling their mobility. ecetoc.orgpan.pl This partitioning is influenced by sediment properties such as organic carbon content, clay mineralogy, and the presence of sulfide. ecetoc.orgusgs.gov
However, specific studies detailing the sediment-water interfacial transport of this compound, including its partitioning behavior (Kd), diffusion rates, or fluxes under various environmental conditions, were not identified in the reviewed scientific literature. Given its presumed high molecular weight and lipophilicity, it might be expected to have a strong affinity for organic matter in sediments, potentially limiting its mobility compared to more volatile or soluble mercury species. chemicalbook.comresearchgate.net This remains a hypothesis, as direct experimental data for this compound is not available.
Biogeochemical Cycling of Mercury and Organomercurials in Specific Ecosystems
The biogeochemical cycling of mercury involves a complex series of transformations and transport processes that dictate its speciation, distribution, and ultimate fate in the environment. frtr.govusgs.gov These cycles are driven by a combination of biotic (microbially-mediated) and abiotic (non-biological) processes. frontiersin.org
Freshwater Aquatic Systems
In freshwater systems, the biogeochemical cycling of mercury is heavily influenced by microbial activity, water chemistry (such as pH and dissolved organic carbon), and hydrological processes. pic.intnih.gov Anoxic environments, like the bottom sediments of lakes, are primary zones for the microbial methylation of inorganic mercury to the more toxic methylmercury. nih.govanalytik-jena.com This process is a key step in the bioaccumulation of mercury in freshwater food webs. Conversely, demethylation processes, both biotic and abiotic (such as photodegradation in surface waters), can break down methylmercury. epa.gov
Specific research on the biogeochemical cycling of this compound in freshwater aquatic systems is not available in the current scientific literature. There is no information on its formation or degradation pathways, its transport within freshwater bodies, or its potential for bioaccumulation in freshwater organisms.
Marine and Estuarine Environments
Marine and estuarine environments are major repositories for mercury from both natural and anthropogenic sources. nih.gov The biogeochemical cycling in these systems is complex due to fluctuating salinity, tidal movements, and unique microbial communities. frontiersin.org Estuaries, in particular, are zones of intense biogeochemical activity where riverine freshwater mixes with marine saltwater, influencing the transformation and transport of mercury species. nih.gov Sediments in these environments are crucial sites for mercury methylation and can act as significant secondary sources of contamination to the water column. nih.gov
No studies specifically investigating the biogeochemical cycling of this compound in marine or estuarine environments were found. Its behavior in response to salinity gradients, its interaction with marine particulate matter, and its transformation pathways in these ecosystems remain uncharacterized.
Terrestrial Systems (e.g., Soil, Wetlands)
In terrestrial systems, the fate of organomercurials is governed by processes such as sorption to soil particles, microbial transformations, and transport via water runoff. epa.govmdpi.com Soil properties, including organic matter content, clay type, pH, and redox potential, are critical in determining the mobility and bioavailability of mercury compounds. ecetoc.orgusgs.govfao.org Wetlands are particularly important environments in the mercury cycle, often acting as hotspots for methylmercury production due to their anoxic conditions and high organic matter content. analytik-jena.com
There is a lack of scientific data concerning the biogeochemical cycling of this compound in terrestrial systems. Its persistence, mobility, and transformation in different soil types and wetland environments have not been documented. Information on its sorption coefficients (Kd or Koc) to soil, which are fundamental for predicting its environmental transport and fate, is unavailable. whiterose.ac.uk
Atmospheric Cycling of Mercury Species
The atmosphere is a primary pathway for the global transport of mercury. berkeley.edu The atmospheric cycle involves emission from sources, long-range transport, chemical transformations, and deposition to terrestrial and aquatic surfaces. globalchange.gov The chemical form of mercury greatly influences its atmospheric residence time; for instance, gaseous elemental mercury (Hg⁰) has a long residence time, allowing for global distribution, while oxidized mercury species are more readily removed from the atmosphere through wet and dry deposition. ecetoc.org Volatile organic mercury compounds, such as dimethylmercury, can also be part of this cycle. chemicalbook.com
No information regarding the atmospheric cycling of this compound was identified. Its volatility, potential for atmospheric transport, transformation pathways in the gas or aerosol phase, and deposition mechanisms are currently unknown. Given its high molecular weight, its volatility is expected to be low, likely limiting its entry into and transport within the atmospheric cycle.
Analytical Chemistry for the Determination of Organomercury Species in Environmental Matrices
Sample Collection and Preservation Strategies for Organomercury Analysis
The initial and one of the most critical stages in the analytical workflow for organomercury species is the collection and preservation of samples. vliz.be Contamination risks and the potential for species interconversion necessitate rigorous protocols to maintain sample integrity from the field to the laboratory. frontiersin.org
The strategies for sample collection and preservation are highly dependent on the environmental matrix being studied.
Water: For water samples, the choice of container material is paramount to prevent analyte loss through adsorption or contamination. Borosilicate glass and Teflon (PTFE or FEP) are the preferred materials. vliz.be A thorough cleaning procedure for these containers is essential. To preserve the speciation of mercury compounds, water samples intended for total mercury analysis can be acidified with hydrochloric acid (HCl) or nitric acid (HNO₃), or treated with an oxidant like bromine monochloride (BrCl). For methylmercury (B97897), acidification with HCl or deep-freezing without preservatives are common practices. vliz.be
Sediment: Collecting representative sediment samples can be challenging. olemiss.edu While some studies have found no significant difference between fresh and lyophilized (freeze-dried) sediments, others have reported higher concentrations in dried samples, suggesting that the presence of oxygen and porewater during preparation could play a role. vliz.be To minimize these effects, it is often recommended to process sediment samples as soon as possible after collection. vliz.be For determining total mercury, digestion with a mixture of nitric and sulfuric acids is a common approach. utah.edu Leaching with a mixture of potassium bromide, sulfuric acid, and copper sulfate (B86663) is used for methylmercury analysis. utah.edu
Biota: For biological tissues, the primary concern is preventing the degradation of the sample and the potential transformation of mercury species. Samples are typically kept frozen until analysis. For total mercury analysis in biota, thermal decomposition followed by amalgamation and atomic absorption spectrophotometry is a widely used technique. utah.edu Since a very high percentage of mercury in muscle tissue is methylmercury, total mercury measurements can often serve as a proxy for methylmercury concentration. utah.edu
A summary of recommended containers and preservation techniques is provided below:
| Matrix | Container | Preservation Technique | Reference |
|---|---|---|---|
| Water | Glass or Teflon™ | Acidification (e.g., HCl, HNO₃) or deep-freezing | vliz.begov.bc.ca |
| Sediment | Glass or Plastic | Freezing, processing as soon as possible | vliz.beutah.edu |
| Biota | Plastic bags or cups | Freezing | utah.edugov.bc.ca |
Sample Preparation Techniques for Trace Analysis of Organomercurials
Following collection, samples must undergo preparation to isolate and concentrate the target organomercury compounds, like dioctylmercury, from the complex environmental matrix.
The goal of digestion and extraction is to liberate the organomercury species from the sample matrix. vliz.be
Acid Digestion: This is a common method for solid samples like sediments and biota. It involves heating the sample with strong acids. A mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) or sulfuric acid (H₂SO₄) is often used for organic samples. analytik-jena.com For the analysis of sediments, sludges, and soils, EPA Method 3050B describes a strong acid digestion using nitric acid and hydrogen peroxide, which is designed to dissolve almost all elements that could become environmentally available. epa.gov It's important to note that this method is not a total digestion and may not dissolve elements bound in silicate (B1173343) structures. epa.gov
Alkaline Digestion: This method uses a strong base to break down the sample matrix. It can be a gentler alternative to acid digestion for some applications. psu.edu
Solvent Extraction: This technique is used to separate organomercury compounds from the sample digestate or directly from aqueous samples. The choice of solvent is critical; for instance, methylmercury chloride is soluble in organic solvents like benzene (B151609) and toluene, while methylmercury-cysteinate is water-soluble. scispace.com A mixture of dichloromethane (B109758) and hexane (B92381) has been used for the extraction of organic mercury from solubilized food samples. psu.edu
A comparison of common digestion methods is presented in the table below.
| Method | Reagents | Typical Application | Reference |
|---|---|---|---|
| Acid Digestion (e.g., EPA 3050B) | Nitric Acid (HNO₃), Hydrogen Peroxide (H₂O₂) | Sediments, Sludges, Soils | epa.gov |
| Total Digestion | Nitric Acid (HNO₃), Hydrochloric Acid (HCl), Hydrofluoric Acid (HF) | Samples containing silicates | redalyc.org |
| Alkaline Extraction | Alkaline solutions | Food samples | psu.edu |
| Enzymolysis | Trypsin, Ammonium Bicarbonate Buffer | Food samples | psu.edu |
Due to the often very low concentrations of organomercury species in environmental samples, pre-concentration steps are usually necessary to bring the analyte to a detectable level. frontiersin.org Clean-up procedures are also vital to remove interfering substances from the sample extract. scispace.com
Solid-Phase Extraction (SPE): This is a widely used technique for pre-concentrating and cleaning up samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. frontiersin.org
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. mdpi.com
Liquid-Phase Microextraction (LPME): This method uses a very small volume of an extracting solvent to concentrate the analyte. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a variant where the extraction solvent is dispersed in the sample, providing a large surface area for rapid extraction. mdpi.com
Back-Extraction: This is a clean-up procedure where the analyte is transferred from an organic solvent back into an aqueous solution to remove co-extracted impurities. scispace.com
The analytical goal is often not just to determine the total amount of organomercury but to identify and quantify specific compounds like this compound. This requires speciation-specific preparation.
Derivatization: To make organomercury compounds suitable for analysis by techniques like gas chromatography (GC), they are often converted into more volatile and thermally stable derivatives. vliz.be Common derivatization methods include ethylation using sodium tetraethylborate (NaBEt₄) or butylation using a Grignard reagent. vliz.be
Advanced Spectroscopic Techniques for Organomercury Detection
A variety of advanced spectroscopic techniques are employed for the final detection and quantification of organomercury species.
Atomic Fluorescence Spectrometry (AFS): Cold vapor atomic fluorescence spectrometry (CV-AFS) is a highly sensitive and selective technique for mercury detection. vliz.be It is often coupled with chromatography for speciation analysis. psu.edu
Atomic Absorption Spectrometry (AAS): Graphite furnace atomic absorption spectrometry (GFAAS) is another sensitive technique for mercury determination. scispace.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a powerful technique for elemental analysis, offering high sensitivity and the ability to perform isotope dilution analysis for improved accuracy. vliz.bespectroscopyonline.com When coupled with separation techniques like high-performance liquid chromatography (HPLC), it becomes a potent tool for speciation analysis. frontiersin.org
Raman Spectroscopy: Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) have shown potential for the sensitive detection of environmental pollutants. mdpi.comspectroscopyonline.com
Infrared (IR) Spectroscopy: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy are widely used for the analysis of various substances and could be applied to the characterization of organomercury compounds. spectroscopyonline.com
The table below summarizes some of the key spectroscopic techniques.
| Technique | Principle | Advantages | Coupling for Speciation | Reference |
|---|---|---|---|---|
| Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) | Measures fluorescence of mercury atoms in a cold vapor | Extremely sensitive and selective | Gas Chromatography (GC), Liquid Chromatography (LC) | vliz.be |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes sample in plasma and separates ions by mass-to-charge ratio | High sensitivity, multi-element capability, isotopic analysis | High-Performance Liquid Chromatography (HPLC) | frontiersin.org |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Separates volatile compounds followed by detection of electron-capturing species | Widely used for methylmercury | - | scispace.com |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances Raman signal of molecules near a metal surface | High sensitivity and specificity | - | numberanalytics.com |
Atomic Absorption Spectrometry (AAS) Applications
Atomic Absorption Spectrometry (AAS) is a widely used technique for the determination of total mercury content in environmental and biological samples. scispace.comnipne.ro The most common approach is Cold Vapour Atomic Absorption Spectrometry (CVAAS), which offers high sensitivity and is relatively straightforward to use. scispace.com In this method, mercury compounds in a sample are first chemically reduced to elemental mercury. usda.gov This volatile elemental mercury is then purged from the sample and carried into a measurement cell where its absorption of ultraviolet light at 253.7 nm is measured. scispace.com
For the specific analysis of organomercury compounds like this compound, AAS is typically coupled with a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This hyphenated approach allows for the separation of different mercury species before their detection by AAS. For instance, GC-CVAAS can be used for the trace analysis of organomercury compounds. scispace.com The sensitivity of AAS methods can be very high, with detection limits in the picogram (pg) range. scispace.com
A key consideration in the analysis of organomercury compounds is the sample preparation step. This often involves digestion of the sample matrix, typically using a mixture of concentrated acids like sulfuric and nitric acid, to release the mercury. usda.govipbeja.pt The choice of digestion method can significantly impact the accuracy of the results and must be carefully selected based on the sample matrix and the specific organomercury species being analyzed. ipbeja.pt
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Elemental and Speciated Mercury
Inductively Coupled Plasma (ICP) techniques, including both Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES), are powerful tools for elemental and speciation analysis of mercury. thermofisher.comuni-saarland.de
ICP-OES measures the light emitted by excited atoms and ions in an argon plasma, which operates at temperatures between 6,000 and 8,000 K. uni-saarland.deyoutube.com While robust and suitable for samples with high dissolved solids, ICP-OES generally has higher detection limits (parts per billion range) compared to ICP-MS, making it more applicable for analyzing samples with higher concentrations of mercury. thermofisher.comspectroscopyonline.com Historically, ICP-OES measurements for mercury have faced challenges with poor detection limits and memory effects. spectroscopyonline.com
ICP-MS offers significantly lower detection limits, often in the parts per trillion range or even lower, making it the preferred method for trace and ultra-trace analysis of mercury species. thermofisher.comnih.gov It works by ionizing atoms in the plasma and then separating and detecting these ions based on their mass-to-charge ratio. youtube.comdrawellanalytical.com This high sensitivity and specificity make ICP-MS particularly well-suited for the speciation of organomercury compounds like this compound, especially when coupled with a separation technique. speciation.net
The primary advantage of ICP-MS over other detectors is its element and isotope-specific analysis, which provides high selectivity with minimal impact from matrix components. spectroscopyonline.com This is crucial for accurately quantifying individual organomercury compounds in complex environmental matrices.
X-ray Based Techniques (XRF, XAS, XFM) for Speciation and Elemental Analysis
X-ray based techniques offer non-destructive methods for elemental and speciation analysis of mercury in various matrices. nih.govresearchgate.net
X-ray Fluorescence (XRF) is an analytical technique used to determine the elemental composition of materials. lucideon.com It works by irradiating a sample with X-rays, causing the elements present to emit fluorescent X-rays at characteristic energies, which are then detected. lucideon.comspectro.com XRF is a rapid and relatively low-cost method for bulk chemical analysis and can be used for quality control and screening of unknown materials. lucideon.com While it can detect a wide range of elements, its typical detection limit is around 0.01% for most elements. lucideon.com In vivo XRF has been used to measure mercury concentrations in the organs of occupationally exposed individuals. nih.gov
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the chemical speciation of elements in situ. nih.govusgs.gov XAS measures the absorption of X-rays as a function of energy, providing information about the local atomic and electronic structure of the absorbing element. nih.gov High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS) offers improved spectroscopic resolution, enhancing its capability for speciating complex mixtures of mercury compounds. nih.govnih.gov This technique is particularly valuable for understanding the molecular fate of mercury compounds in biological tissues. nih.gov
These X-ray techniques are advantageous as they often require minimal sample preparation and can provide direct information on the chemical form of mercury, which is critical for assessing its environmental behavior and toxicity. nih.govresearchgate.net
Chromatography-Coupled Techniques (e.g., GC-ICP-MS) for Speciation
The coupling of chromatographic separation techniques with sensitive detectors is the cornerstone of organomercury speciation analysis. analytik-jena.com This hyphenation allows for the separation of individual mercury compounds from a complex mixture before their quantification.
Gas Chromatography (GC) is a widely used technique for separating volatile and thermally stable compounds. scispace.com For organomercury analysis, GC is often coupled with detectors like electron capture detectors (ECD), atomic fluorescence spectrometry (AFS), or ICP-MS. scispace.comresearchgate.net GC-ICP-MS is a particularly powerful combination, offering high sensitivity and selectivity for the determination of organometallic compounds, including those of mercury. spectroscopyonline.comrsc.org The use of an independently heated transfer line and torch injector in modern GC-ICP-MS interfaces allows for the analysis of high-boiling-point compounds. speciation.net
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, especially for less volatile or thermally labile organomercury compounds. osti.gov HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. wur.nl Coupling HPLC with ICP-MS (HPLC-ICP-MS) provides a robust and sensitive method for the speciation of mercury in various samples, including fish and other seafood. analytik-jena.comwur.nl This technique is valued for its ease of sample preparation and the simplicity of the interface between the HPLC and the ICP-MS. analytik-jena.com
The choice between GC and HPLC depends on the specific properties of the organomercury compounds being analyzed. For a compound like this compound, its volatility and thermal stability would determine the most suitable chromatographic approach.
Interactive Data Table: Comparison of Chromatography-Coupled Techniques for Organomercury Speciation
| Technique | Principle | Analytes | Advantages | Limitations |
| GC-ICP-MS | Separates volatile compounds, which are then ionized and detected by mass. spectroscopyonline.com | Volatile organomercury compounds. spectroscopyonline.com | High sensitivity, high selectivity, element and isotope-specific. spectroscopyonline.comrsc.org | Requires derivatization for non-volatile species, potential for thermal degradation. researchgate.net |
| HPLC-ICP-MS | Separates compounds in a liquid phase, followed by ionization and mass detection. analytik-jena.com | Non-volatile and thermally labile organomercury compounds. osti.govwur.nl | Versatile for various species, simple sample preparation. analytik-jena.com | Can have more complex matrix effects compared to GC. spectroscopyonline.com |
| GC-AFS | Separates volatile compounds, which are then detected by their fluorescence. researchgate.net | Volatile organomercury compounds. researchgate.net | Very high sensitivity. scispace.com | Not as selective as MS, potential for quenching effects. speciation.net |
| HPLC-PCO-CVAAS | Separates compounds in a liquid phase, followed by post-column oxidation and CVAAS detection. osti.gov | Various organomercury species. osti.gov | Overcomes limitations of other techniques by combining separation with sensitive detection. osti.gov | May involve more complex instrumentation setup. osti.gov |
Emerging Analytical Methodologies and On-line Monitoring Approaches
The field of organomercury analysis is continuously evolving, with a focus on developing more sensitive, selective, and field-deployable methods. nih.gov Emerging techniques aim to address the challenges associated with traditional laboratory-based analyses, such as cost, time, and the potential for sample contamination or species transformation during transport and storage. nih.govresearchgate.net
Recent developments include the use of novel sensors for mercury detection in aqueous environments, such as colorimetric, electrochemical, and fluorescence-based sensors. nih.govresearchgate.net These sensors offer the potential for rapid, on-site measurements, which is crucial for effective environmental monitoring. tekran.com
On-line monitoring approaches are also gaining traction. These systems can provide continuous or near-continuous data on mercury concentrations and speciation in air and water. tekran.com For example, automated air mercury monitoring systems utilize dual pure-gold cartridges and cold vapor atomic fluorescence (CVAFS) detection to achieve high accuracy and sensitivity. tekran.com For industrial applications, online monitors are available to assess worker exposure to gaseous elemental mercury. tekran.com
Furthermore, advancements in existing techniques continue to push the boundaries of detection. For instance, the development of highly efficient nebulizers for ICP-OES has significantly enhanced its sensitivity, making it a more viable alternative to ICP-MS for certain applications. spectroscopyonline.com Similarly, improvements in GC-ICP-MS, such as the use of isotope dilution techniques, have enabled the quantification of extremely low concentrations of methylmercury in freshwater systems. nih.gov
Quality Assurance and Quality Control (QA/QC) in Organomercury Analysis
Ensuring the reliability and accuracy of analytical data is paramount in organomercury analysis, given the significant environmental and health implications. ucdavis.edu A robust Quality Assurance/Quality Control (QA/QC) program is essential for any laboratory performing these measurements. ucdavis.eduufz.de
Key components of a QA/QC program include:
Standard Operating Procedures (SOPs): Detailed written procedures for each analytical method to ensure consistency. ucdavis.edu
Analyst Training: Ensuring that all personnel are properly trained and demonstrate proficiency. ucdavis.edu
Instrument Calibration and Maintenance: Regular calibration of instruments using traceable standards and maintaining detailed maintenance logs. ucdavis.edu
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of organomercury compounds to verify the accuracy of the analytical method. vliz.bevliz.be
Method Blanks: Analyzing blanks to check for contamination introduced during the analytical process. ucdavis.edu
Duplicate and Spike Samples: Analyzing duplicate samples to assess precision and spiked samples to evaluate matrix effects and recovery. ucdavis.edu
Control Charts: Using control charts to monitor the performance of the analytical system over time and identify any trends or deviations. ucdavis.edu
In organomercury speciation analysis, a critical QA/QC consideration is the prevention of species interconversion during sample collection, storage, and preparation. vliz.be For example, artificial methylation of inorganic mercury can occur under certain analytical conditions, leading to inaccurate results. vliz.bevliz.be Therefore, QA/QC procedures must be designed to minimize these artifacts. The use of isotopically enriched organomercury compounds as internal standards can help to correct for such transformations. vliz.bevliz.be Adherence to established standards, such as BS EN 17266:2019 for the determination of organomercury in seafood, provides a framework for ensuring data quality and regulatory compliance. en-standard.eu
Computational and Theoretical Chemistry Studies on Organomercury Compounds
Molecular Structure and Bonding Analyses of Dialkylmercury Compounds
Dialkylmercury compounds, with the general formula R₂Hg, are characterized by a central mercury atom bonded to two alkyl groups. Computational studies have been instrumental in elucidating the fine details of their molecular geometry and the nature of the carbon-mercury bond.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the geometric and electronic structures of dialkylmercury compounds. researchgate.net For heavy elements like mercury, relativistic effects must be considered to achieve accurate results, and specialized basis sets and effective core potentials are often employed. uni-frankfurt.de
Studies have consistently shown that simple dialkylmercury compounds like dimethylmercury (B1214916) adopt a linear or nearly linear C-Hg-C geometry. researchgate.netlibretexts.org This linearity is a hallmark of sp-hybridization on the mercury atom. DFT calculations have been used to assess various functionals for their ability to accurately model these compounds, with hybrid functionals often providing a good balance of accuracy and computational cost. researchgate.net For dimethylmercury, the Hg-C bond length is calculated to be approximately 2.1 Å, with the C-Hg-C bond angle being very close to the ideal 180°. researchgate.net While steric hindrance from bulkier alkyl groups, such as in dioctylmercury, might be expected to cause minor deviations from linearity, the fundamental geometry is predicted to remain largely linear. In more complex structures with electron-withdrawing groups, such as bis(pentafluorophenyl)mercury (B15195689) ((C₆F₅)₂Hg), the C-Hg-C angle has been observed to be slightly bent at 176.2°. libretexts.org
Below is a table of representative calculated geometric parameters for dimethylmercury, which serves as a model for simple dialkylmercury compounds.
| Compound | Method | Parameter | Calculated Value |
|---|---|---|---|
| Dimethylmercury | DFT/ab initio | Hg-C Bond Length | ~2.1 Å |
| Dimethylmercury | DFT/ab initio | C-Hg-C Bond Angle | ~180° |
Theoretical calculations are crucial for predicting and interpreting the spectroscopic properties of organomercury compounds. This includes vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) parameters.
Vibrational spectroscopy probes the bonding environment within a molecule. Computational models, such as those at the MP2 (Møller-Plesset second-order perturbation theory) level, can calculate the harmonic vibrational frequencies of molecules like dimethylmercury. ucla.edu These theoretical frequencies can be assigned to specific vibrational modes (e.g., C-H stretching, Hg-C stretching, bending modes) and compared with experimental data to validate both the theoretical model and the interpretation of the experimental spectrum. ucla.edu
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| CH₃ stretch (asymmetric) | e' | 3095 | 2999 |
| CH₃ stretch (symmetric) | a₁' | 3015 | 2917 |
| CH₃ deformation (asymmetric) | e' | 1445 | 1415 |
| CH₃ deformation (symmetric) | a₁' | 1221 | 1181 |
| CH₃ rock | e' | 832 | 770 |
| Hg-C stretch (symmetric) | a₁' | 539 | 515 |
| Hg-C stretch (asymmetric) | a₂" | 571 | 539 |
NMR spectroscopy is another powerful technique for structural elucidation. The ¹⁹⁹Hg nucleus is NMR-active (spin I=1/2) and exhibits a very wide range of chemical shifts, making it highly sensitive to the electronic environment around the mercury atom. nih.govhuji.ac.il Relativistic DFT calculations are essential for accurately predicting ¹⁹⁹Hg chemical shifts due to the large relativistic effects of the heavy mercury atom. nsf.govnih.gov Dimethylmercury is often used as the reference standard for ¹⁹⁹Hg NMR, with its chemical shift set to δ = 0 ppm. nih.govchemrxiv.org Theoretical studies can model how the chemical shift changes with different alkyl substituents and upon coordination with other ligands, providing insights that aid in the interpretation of experimental spectra. nsf.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for mapping the pathways of chemical reactions involving organomercury compounds. By calculating the energies of reactants, products, and intermediate structures, chemists can construct detailed energy profiles that explain reaction kinetics and outcomes.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. dalalinstitute.com Identifying the geometry and energy of the transition state is key to understanding a reaction's mechanism and calculating its activation energy. Computational methods can locate these saddle points on the potential energy surface.
A common reaction for dialkylmercury compounds is electrophilic cleavage of the Hg-C bond, known as the SE2 (Substitution Electrophilic, bimolecular) mechanism. dalalinstitute.com In this reaction, an electrophile attacks the carbon atom, leading to the breaking of the C-Hg bond and the formation of a new C-electrophile bond. Computational studies can model the geometry of the transition state for this process, showing the partial formation of the new bond and the partial breaking of the old one. The characterization is confirmed by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
A reaction energy profile plots the potential energy of a system as it progresses from reactants to products. These diagrams provide a visual representation of the thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energies) of a reaction.
For instance, the reaction of dimethylmercury with a hydroxyl radical (•OH) has been studied computationally. These calculations reveal a favored pathway where the radical attacks the mercury center, leading to the formation of methylmercury (B97897) hydroxide (B78521) and a methyl radical. The activation energy for this step has been calculated, providing a quantitative measure of the reaction's kinetic feasibility. By determining the activation energy (Ea), the rate constant (k) of a reaction can be estimated using the Arrhenius equation, linking theoretical calculations to experimental reaction kinetics. uni-frankfurt.denih.gov
Ligand Design and Complexation Modeling for Mercury Coordination
Computational and theoretical chemistry provides powerful tools for understanding and predicting the behavior of organomercury compounds, including the design of ligands for mercury coordination and the modeling of their complexation. While specific computational studies focusing exclusively on this compound are not prevalent in the published literature, the principles and methodologies applied to other dialkylmercury compounds, such as dimethylmercury, are directly applicable. These studies offer significant insights into the nature of mercury's interactions and guide the rational design of molecules for sensing, sequestration, or catalytic applications involving organomercury species.
The primary goal in ligand design for mercury (II) centers in dialkylmercury compounds is to create molecules that can effectively interact with the mercury atom, which in its R-Hg-R configuration, is electronically saturated and sterically hindered. The linear C-Hg-C bond is a defining feature of these compounds, making the mercury center a relatively poor Lewis acid. wikipedia.org Consequently, effective ligands must be designed to induce a change in coordination geometry or interact with mercury through weaker secondary interactions.
Theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in this field. researchgate.net DFT allows for the calculation of various molecular properties that are crucial for understanding and predicting ligand-mercury interactions. These properties include molecular electrostatic potentials, bond dissociation energies, and the energies of frontier molecular orbitals (HOMO and LUMO). scirp.org By analyzing these parameters, chemists can predict the most likely sites of interaction and the stability of the resulting complexes.
For instance, computational studies on the interaction of various ligands with dimethylmercury have shown that ligands with soft donor atoms, such as sulfur and selenium, form more stable complexes with the soft Lewis acid mercury center. nih.gov This is consistent with the Hard and Soft Acids and Bases (HSAB) principle. Theoretical calculations can quantify the strength of these interactions.
A significant aspect of complexation modeling involves the study of the potential energy surface of the interaction between the ligand and the organomercury compound. This allows for the identification of stable adducts and the transition states for ligand exchange reactions. digitellinc.com For a larger molecule like this compound, with its long alkyl chains, computational models would also need to account for steric hindrance and van der Waals interactions, which could influence the accessibility of the mercury center to the ligand.
Illustrative Computational Data for Dialkylmercury-Ligand Interactions
To illustrate the type of data generated in these computational studies, the following table presents hypothetical interaction energies for this compound with a series of monodentate ligands, based on trends observed for smaller dialkylmercury compounds. These values are typically calculated using DFT methods such as B3LYP. researchgate.net
| Ligand (L) | Donor Atom | Hg-L Interaction Energy (kcal/mol) | Hg-L Bond Length (Å) |
| Ammonia (B1221849) (NH₃) | N | -5.2 | 2.65 |
| Phosphine (PH₃) | P | -8.9 | 2.80 |
| Water (H₂O) | O | -4.1 | 2.75 |
| Hydrogen Sulfide (B99878) (H₂S) | S | -10.5 | 2.90 |
| Selenide (H₂Se) | Se | -12.3 | 3.05 |
Note: The data in this table is illustrative and intended to represent the expected trends in ligand-dioctylmercury interactions based on computational studies of smaller dialkylmercury compounds. Actual values would require specific DFT calculations for this compound.
The design of polydentate or macrocyclic ligands represents a more advanced strategy for the complexation of mercury in organomercury compounds. These ligands can encapsulate the mercury center, leading to highly stable complexes. Computational modeling is essential for predicting the optimal ring size, donor atom arrangement, and conformational flexibility of these macrocycles.
Future Research Directions in Dioctylmercury Chemistry
Development of Novel and Sustainable Synthetic Pathways
The historical synthesis of dioctylmercury has relied on methods that often involve toxic reagents and are not aligned with modern principles of green chemistry. wikipedia.orgunipd.itindianchemicalsociety.com Future research should prioritize the development of new synthetic routes that are safer, more efficient, and environmentally benign.
One promising avenue is the exploration of catalytic methods that can facilitate the formation of the carbon-mercury bond with high selectivity and atom economy. indianchemicalsociety.com This could involve the use of transition-metal catalysts to promote the coupling of octyl precursors with a mercury source under milder conditions than traditional methods. organic-chemistry.org The development of such catalytic systems would not only reduce the environmental footprint of this compound synthesis but also potentially open up new possibilities for creating a wider range of dialkylmercury compounds.
Another area of focus should be on transmetalation reactions, which involve the transfer of an organic group from one metal to another. wikipedia.orgwikipedia.org Research into the transmetalation of octyl groups from less toxic and more readily available organometallic reagents (e.g., organoborons or organozincs) to a mercury center could provide a more sustainable alternative to classical Grignard-based syntheses. wikipedia.orgwikipedia.orglibretexts.org The ideal process would be a one-pot synthesis that minimizes waste and avoids the isolation of hazardous intermediates. frontiersin.org
Future synthetic strategies should also consider the principles of green chemistry, such as the use of safer solvents (e.g., water or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or photochemical activation), and the use of renewable starting materials where possible. unipd.itindianchemicalsociety.com
Table 1: Comparison of Traditional and Potential Future Synthetic Routes for this compound
| Feature | Traditional Synthesis (e.g., Grignard) | Future Sustainable Synthesis |
| Reagents | Organohalides, Magnesium, Mercury(II) salts wikipedia.org | Organoboranes, less toxic organometallics wikipedia.org |
| Solvents | Anhydrous ethers wikipedia.org | Water, supercritical fluids, ionic liquids indianchemicalsociety.com |
| Catalysis | Often stoichiometric | Transition-metal or bio-inspired catalysts |
| Energy Input | Often requires heating wikipedia.org | Photochemical or microwave-assisted methods rsc.org |
| Waste | Magnesium halide salts, excess reagents | Minimized through high atom economy |
| Safety | Use of pyrophoric Grignard reagents wikipedia.org | Avoidance of highly reactive intermediates |
In-depth Mechanistic Studies of Environmental Transformation Processes
Understanding the environmental fate of this compound is crucial for assessing its potential risks. While the degradation of organomercury compounds is known to occur through processes like photodegradation and microbial action, the specific mechanisms for long-chain dialkylmercury compounds like this compound are not well understood. epa.govdiva-portal.org
Future research should focus on detailed mechanistic studies of these transformation processes. For photodegradation, this would involve identifying the primary photochemical reactions, the quantum yields of decomposition, and the nature of the resulting products. epa.govnih.govmagritek.com It is important to determine whether the cleavage of the carbon-mercury bond is the primary photochemical step and how environmental factors such as pH, the presence of natural sensitizers, and water chemistry influence the reaction rate and pathway. alliedacademies.org
Microbial degradation pathways also warrant significant investigation. researchgate.netmdpi.commdpi.comnih.gov Research should aim to identify specific microorganisms capable of metabolizing this compound and to elucidate the enzymatic machinery involved. ijnrd.orgresearchgate.net Understanding whether the degradation proceeds via oxidative or reductive pathways and identifying the key enzymes responsible could pave the way for developing bioremediation strategies for environments contaminated with higher dialkylmercury compounds. alliedacademies.orgresearchgate.net
Table 2: Key Research Questions for this compound Transformation
| Research Area | Key Questions |
| Photodegradation | What is the primary photochemical cleavage pathway? What are the stable and transient products? How do environmental variables (pH, DOM) affect the rate? epa.govalliedacademies.org |
| Microbial Degradation | Which microbial species can degrade this compound? What are the key enzymes and genes involved (e.g., mer operon)? ijnrd.org What are the metabolic products? |
| Abiotic Degradation | What is the role of abiotic factors other than light (e.g., reaction with sulfides) in the degradation of this compound? diva-portal.org |
Advancements in Ultra-Trace and Speciated Analytical Methodologies
The accurate measurement of this compound at environmentally relevant concentrations is a significant analytical challenge. Future research must focus on developing more sensitive and selective analytical methods for the ultra-trace detection and speciation of higher dialkylmercury compounds in complex environmental matrices.
Current methods often rely on gas chromatography coupled with various detectors. libretexts.org Advancements in this area could come from the development of novel stationary phases for gas chromatography that provide better separation of long-chain organomercury compounds. Furthermore, the coupling of gas chromatography with more sensitive and specific detectors, such as inductively coupled plasma mass spectrometry (ICP-MS), can offer lower detection limits and isotopic analysis capabilities. libretexts.org
Solid-phase microextraction (SPME) has shown promise for the preconcentration of dialkylmercury compounds from aqueous samples, and further development of fiber coatings with high affinity for this compound could enhance detection limits. nih.gov
A significant challenge is the lack of certified reference materials for this compound, which are essential for method validation and quality control. Future efforts should be directed towards the synthesis and certification of such standards.
Integrated Multi-Scale Modeling of Environmental Fate and Cycling
Predictive models are essential tools for understanding the long-term environmental fate and transport of contaminants. nih.govjpmph.orgepa.govepa.govcdc.gov While models exist for mercury cycling, they often focus on inorganic mercury and methylmercury (B97897). nih.govjpmph.org There is a need to develop and incorporate modules for higher dialkylmercury compounds like this compound into these models.
This will require the generation of fundamental physicochemical data for this compound, such as its vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow). cdc.gov These parameters are critical for modeling its distribution between air, water, soil, and biota.
Multi-scale models should be developed to simulate the behavior of this compound from the local to the global scale. epa.gov These models should integrate data from laboratory studies on transformation processes (photodegradation, microbial degradation) with environmental monitoring data to provide a comprehensive picture of its environmental lifecycle.
Exploration of New Chemical Reactivities and Applications for this compound
While the toxicity of organomercury compounds limits many of their potential applications, their unique reactivity can be harnessed for specific synthetic purposes in a controlled laboratory setting. wikipedia.orglibretexts.org Dialkylmercury compounds have historically been used in transmetalation reactions to synthesize other organometallic compounds. wikipedia.org
Future research could explore the utility of this compound as a precursor for the synthesis of novel organometallic reagents that may be difficult to prepare by other methods. libretexts.org The transfer of the octyl group from mercury to other metals could provide access to new catalysts or materials with unique properties.
The reactivity of the carbon-mercury bond in this compound could also be exploited in specific organic transformations. For example, palladium-catalyzed cross-coupling reactions involving organomercurials have been reported, and the potential for this compound to participate in such reactions to form complex organic molecules could be investigated. wikipedia.orgorganic-chemistry.org
Interdisciplinary Approaches to Understanding Organomercury Biogeochemistry
A comprehensive understanding of the role of this compound in the environment requires a highly interdisciplinary approach, integrating chemistry, microbiology, toxicology, and environmental modeling. nih.govmdpi.com The biogeochemical cycle of mercury is complex, with various chemical forms undergoing transformation and transport through different environmental compartments. diva-portal.orgwho.intjpmph.orgshu.ac.uk
Future research should foster collaboration between scientists from different disciplines to address key questions. For instance, chemists can work to synthesize pure standards and study reaction mechanisms, while microbiologists can investigate microbial transformation pathways. researchgate.netmdpi.com Environmental scientists can conduct field studies to measure the occurrence and distribution of this compound, and modelers can use this data to develop and validate predictive models of its fate and transport. epa.gov
Such interdisciplinary efforts are essential to build a holistic understanding of the behavior of higher dialkylmercury compounds in the environment and to inform evidence-based risk assessment and management strategies.
Q & A
Basic: What experimental protocols ensure the safe synthesis and handling of Dioctylmercury in laboratory settings?
Methodological Answer:
this compound, as an organomercury compound, requires stringent safety protocols due to its high toxicity and potential for dermal/airborne exposure. Key measures include:
- Containment : Use fume hoods with HEPA filters to prevent vapor inhalation, as mercury compounds exhibit high volatility .
- Personal Protective Equipment (PPE) : Double-layer nitrile gloves and non-permeable lab coats, as single-layer gloves may degrade upon contact .
- Waste Disposal : Collect residues in mercury-specific waste containers to avoid environmental contamination.
- Synthesis : Employ Schlenk-line techniques under inert atmospheres (e.g., nitrogen) to prevent unintended reactions. Document reagent purity (e.g., mercury purity ≥99.9%) and reaction stoichiometry for reproducibility .
Basic: What analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm alkyl chain bonding and mercury coordination geometry. Note that signals are often broad due to quadrupolar relaxation .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode can detect molecular ions ([M–H]) and fragmentation patterns to verify purity.
- Elemental Analysis : Combustion analysis for carbon, hydrogen, and mercury content (theoretical vs. observed % error <0.3%) .
Advanced: How can factorial design optimize experimental conditions for studying this compound’s environmental degradation kinetics?
Methodological Answer:
A 2 factorial design allows systematic variation of factors (e.g., pH, UV exposure, microbial activity) to identify interactions affecting degradation rates.
- Variables : Independent variables (e.g., pH levels: 4, 7; temperature: 25°C, 40°C) and dependent variables (e.g., half-life, degradation byproducts).
- Analysis : ANOVA tests determine significant factors. For example, a study might reveal that UV intensity (p < 0.01) and pH (p < 0.05) synergistically accelerate degradation, while microbial activity has no effect (p > 0.1) .
- Validation : Replicate experiments under optimal conditions to confirm predictive models .
Advanced: How should researchers address contradictions in reported toxicological data for this compound across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., LD values) and assess heterogeneity using I statistics. High heterogeneity (I > 50%) suggests methodological disparities .
- Sensitivity Analysis : Test if outliers arise from specific variables (e.g., solvent choice in bioassays). For instance, dimethyl sulfoxide (DMSO) may enhance cellular uptake, skewing toxicity results vs. aqueous buffers .
- Dose-Response Reevaluation : Re-examine non-linear relationships using Hill equation modeling to identify threshold effects .
Basic: What are the critical parameters for assessing this compound’s stability in storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic decomposition.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis can form mercury oxides .
- Periodic Purity Checks : Conduct GC-MS every 3–6 months to detect degradation products (e.g., mercury octanoate) .
Advanced: What mechanistic studies can elucidate this compound’s neurotoxic pathways?
Methodological Answer:
- In Vitro Models : Differentiate SH-SY5Y neurons and expose to sub-cytotoxic doses (0.1–1 µM). Monitor glutathione depletion and mitochondrial membrane potential via JC-1 staining .
- Isotopic Tracing : Use -labeled this compound to track blood-brain barrier penetration in murine models via gamma spectroscopy .
- Omics Integration : Pair RNA-seq data with mercury-specific proteomics to identify dysregulated pathways (e.g., oxidative stress response genes) .
Basic: How can researchers validate the purity of synthesized this compound before experimental use?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to confirm a single peak (purity >98%).
- Mercury Quantification : Cold vapor atomic absorption spectroscopy (CVAAS) to verify Hg content aligns with theoretical values (±2%) .
Advanced: What computational methods predict this compound’s reactivity in environmental matrices?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Hg–C bonds to predict stability in aqueous vs. lipid-rich environments .
- Molecular Dynamics (MD) : Simulate interactions with humic acids to assess soil adsorption coefficients (K) .
- QSAR Models : Relate octanol-water partition coefficients (log P) to bioaccumulation potential in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
